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molecular formula C10H12O2S B8433169 3-(3-Hydroxypropylthio)benzaldehyde

3-(3-Hydroxypropylthio)benzaldehyde

Cat. No. B8433169
M. Wt: 196.27 g/mol
InChI Key: KZRROQQBTIWPNN-UHFFFAOYSA-N
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Patent
US08476265B2

Procedure details

Manganese dioxide (1.76 g) was added to a solution of 3-(3-(hydroxymethyl)phenylthio)propan-1-ol [Aromatic Intermediate 15, step b] (0.40 g) in DCM (10 mL). The resulting mixture was stirred at room temperature for three days. The suspension was then filtered over Celite, washing the residue well with DCM. The combined filtrate and washings were concentrated under reduced pressure to afford the titled compound as a yellow gum. Yield 0.33 g.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.76 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:4]=[C:5]([S:9][CH2:10][CH2:11][CH2:12][OH:13])[CH:6]=[CH:7][CH:8]=1>C(Cl)Cl.[O-2].[O-2].[Mn+4]>[OH:13][CH2:12][CH2:11][CH2:10][S:9][C:5]1[CH:4]=[C:3]([CH:8]=[CH:7][CH:6]=1)[CH:2]=[O:1] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
OCC=1C=C(C=CC1)SCCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC=1C=C(C=CC1)SCCCO
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
1.76 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for three days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was then filtered over Celite
WASH
Type
WASH
Details
washing the residue well with DCM
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate and washings were concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
OCCCSC=1C=C(C=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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